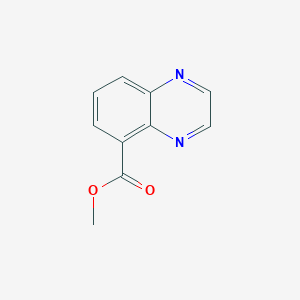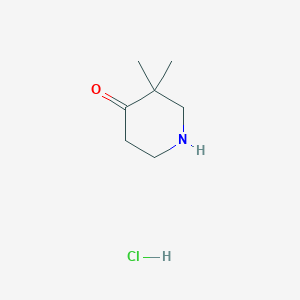![molecular formula C13H14N2O3 B1398613 (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester CAS No. 1192974-61-0](/img/structure/B1398613.png)
(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester
Descripción general
Descripción
Synthesis Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular weight of “(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester” is 246.26 g/mol. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Process : The synthesis of ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates, which include derivatives similar to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, involves acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides and heteroaroyl chlorides, followed by thermal degradation to obtain the desired oxadiazole acetates. Hydrolysis of these esters yields the corresponding acetic acids. This method provides a simple and efficient route to aryloxadiazolylacetic acids (Janda, 2001).
Properties and Applications : Certain oxadiazole acetic acid ethyl esters, similar in structure to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, have been synthesized and characterized, showing good detonation performance and specific impulses. This indicates potential applications in energetic materials (Hermann et al., 2018).
Biomedical Research
Antimicrobial and Antifungal Activities : Novel series of 1,3,4-oxadiazoles, which could include compounds structurally similar to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, have been synthesized and shown to possess significant antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Nagarapu & Pingili, 2014).
Potential in Secondary Explosives : Synthesis of energetic salts derived from 1,3,4-oxadiazole compounds, possibly including those similar to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, has shown promising characteristics as secondary explosives. This indicates their potential application in explosive materials (He et al., 2018).
Chemical Analysis and Spectroscopy
Structural Analysis : 1,3,4-oxadiazoles, structurally related to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, have been analyzed using techniques like MALDI-TOF mass spectrometry and size exclusion chromatography. These analyses are crucial for understanding the molecular structure and properties of these compounds (Mincheva et al., 2002).
Crystallographic Investigations : Crystallographic studies of isomeric oxadiazoles provide insights into their preferred conformations, which is critical for understanding the chemical and physical properties of compounds like (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester (Carpenter et al., 2001).
Direcciones Futuras
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that “(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester” and similar compounds may have potential for future research and applications.
Propiedades
IUPAC Name |
ethyl 2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-13(18-15-11)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXOALMROPCZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)


![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)
![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)
![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)


![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)


